![molecular formula C16H19NO2 B12603652 (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one CAS No. 650599-52-3](/img/structure/B12603652.png)
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one est un composé chiral avec une structure complexe qui comprend un groupe acétyle, un groupe éthényle et un groupe phényléthyle attaché à un cycle pyrrolidin-2-one
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one implique généralement plusieurs étapes, notamment la formation du cycle pyrrolidin-2-one et l'introduction ultérieure des groupes acétyle, éthényle et phényléthyle. Les voies de synthèse courantes peuvent impliquer l'utilisation de catalyseurs chiraux pour assurer la stéréochimie correcte du produit final. Les conditions de réaction comprennent souvent des températures contrôlées, des solvants spécifiques et l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et la capacité d'adaptation. Les mesures de contrôle qualité, y compris la chromatographie et la spectroscopie, sont essentielles pour garantir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe éthényle peut être oxydé pour former des époxydes ou d'autres dérivés contenant de l'oxygène.
Réduction: Le groupe acétyle peut être réduit en alcool ou davantage en alcane.
Substitution: Le groupe phényléthyle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le tétroxyde d'osmium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des électrophiles comme les halogènes pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures spécifiques, des solvants et des catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe éthényle peut produire des époxydes, tandis que la réduction du groupe acétyle peut produire des alcools ou des alcanes. Les réactions de substitution sur le groupe phényléthyle peuvent conduire à divers composés aromatiques substitués.
Applications de la recherche scientifique
(3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie: Enquête sur son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris en tant que précurseur pour le développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spéciaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à (3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one comprennent d'autres dérivés chiraux de pyrrolidin-2-one avec différents substituants. Voici quelques exemples:
- (3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one
- (3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one
Unicité
L'unicité de (3R,4S)-3-acétyl-4-éthényl-1-[(1R)-1-phényléthyl]pyrrolidin-2-one réside dans sa stéréochimie spécifique et la combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
650599-52-3 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-4-13-10-17(16(19)15(13)12(3)18)11(2)14-8-6-5-7-9-14/h4-9,11,13,15H,1,10H2,2-3H3/t11-,13-,15+/m1/s1 |
Clé InChI |
LFNIVLIFNXJOKJ-KYOSRNDESA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2C[C@H]([C@@H](C2=O)C(=O)C)C=C |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(C(C2=O)C(=O)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
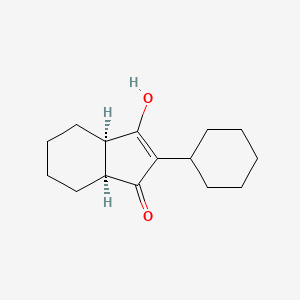
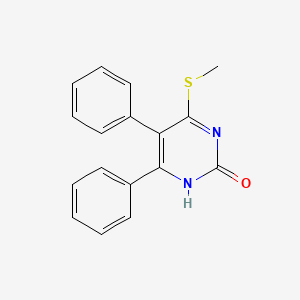


![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
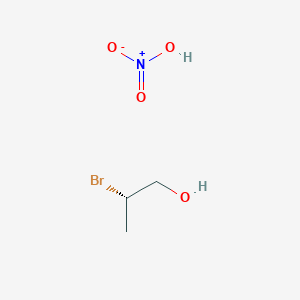
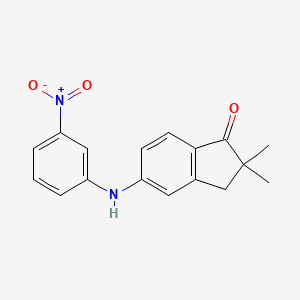
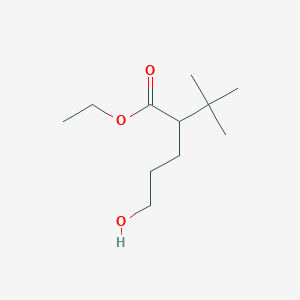
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
